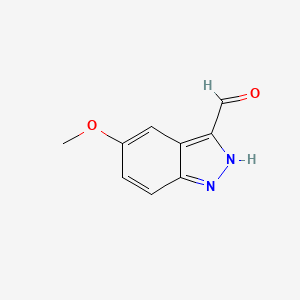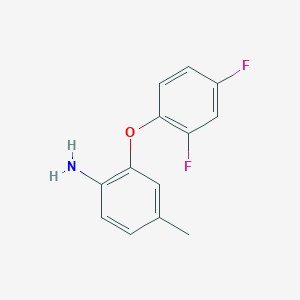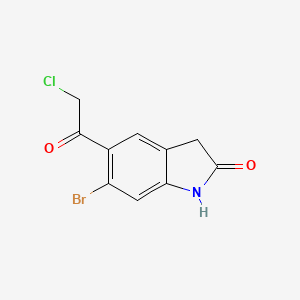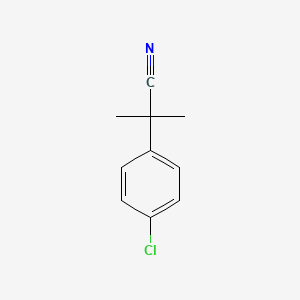![molecular formula C7H6N2O2S B1365128 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 35265-81-7](/img/structure/B1365128.png)
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound, which belongs to the class of thienopyrimidinediones. It is an important intermediate in the synthesis of several biologically active molecules, such as the antifungal agent clotrimazole. 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is also known as 7-methyl-2,4-thieno[3,2-d]pyrimidinedione, 7-methyl-2,4-thieno[3,2-d]pyrimidine-2,4-dione and 7-methyl-2,4-thieno[3,2-d]pyrimidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been utilized as a precursor for the synthesis of various heterocyclic compounds. For instance, 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides in liquid ammonia, leading to the formation of 7-amino derivatives. Such reactions highlight the compound's potential in creating a variety of chemical structures withsignificant biological and chemical properties (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).
Applications in Nucleoside Synthesis
- 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been instrumental in the synthesis of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides, showcasing its role in the development of nucleoside analogs and potential therapeutic agents (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Antimicrobial Properties
- Derivatives of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have been explored for their antimicrobial properties. Research has indicated moderate activity against common pathogens like S. aureus, E. coli, and B. subtilis. This finding suggests the potential of this compound and its derivatives in the development of new antimicrobial agents (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).
Molecular Structure and Crystallography
- The molecular and crystal structures of derivatives of 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have been studied, revealing insights into their chemical bonding and interactions. For instance, studies have shown how molecules of certain derivatives are linked by hydrogen bonds and pi-pi stacking interactions, contributing to our understanding of the chemical behavior of these compounds (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009)
Eigenschaften
IUPAC Name |
7-methyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-12-5-4(3)8-7(11)9-6(5)10/h2H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXGDEBYBPGDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438510 | |
| Record name | 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
35265-81-7 | |
| Record name | 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


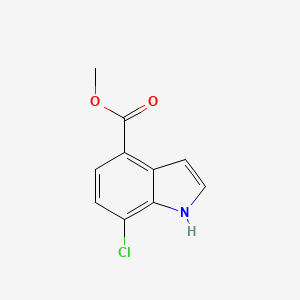
![(S)-2-(7,10-dioxo-6,9-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B1365048.png)
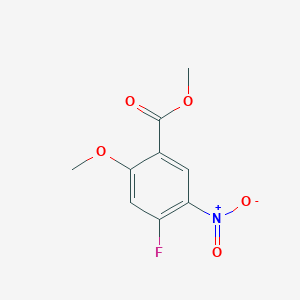
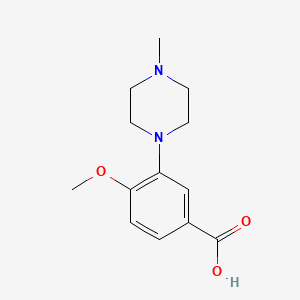

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1365058.png)
![4-[3-(Dimethylamino)propoxy]aniline](/img/structure/B1365064.png)
